REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.[CH3:13][O-:14].[Na+]>CO>[CH3:13][O:14][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1 |f:1.2|
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Name
|
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)CC(=O)O
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Name
|
sodium methoxide
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed over night
|
Type
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TEMPERATURE
|
Details
|
to cool down
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Type
|
CUSTOM
|
Details
|
Methanol was evaporated
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Type
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ADDITION
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Details
|
Water was added
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted three times with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic phases was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried with NA2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
gave 3.6 g, 94.4%
|
Name
|
|
Type
|
product
|
Smiles
|
COCC1=CC=C(C=C1)CC(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |